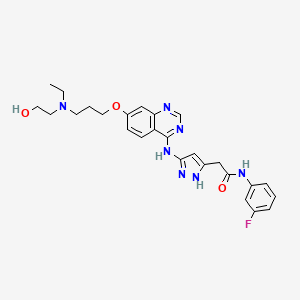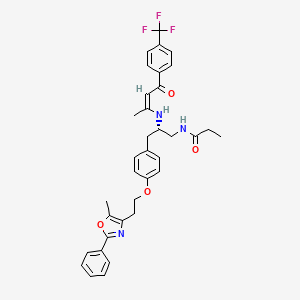![molecular formula C26H29NO5 B1684616 Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate CAS No. 934593-90-5](/img/structure/B1684616.png)
Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate
Vue d'ensemble
Description
]dec-1-ylphenoxy)acetyl]amino]benzoate, is a novel small molecule inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α). Hypoxia-inducible factor 1-alpha is a transcription factor that plays a crucial role in cellular response to low oxygen levels, making LW6 a significant compound in cancer research and therapy .
Applications De Recherche Scientifique
LW6 has a wide range of scientific research applications, including:
Cancer Research: LW6 is used to inhibit hypoxia-inducible factor 1-alpha, which is involved in tumor growth and survival under hypoxic conditions
Metabolic Studies: LW6 inhibits malate dehydrogenase 2, making it useful in studies related to cellular metabolism and mitochondrial function.
Drug Development: LW6 serves as a lead compound for developing new anticancer agents targeting hypoxia-inducible factor 1-alpha
Mécanisme D'action
LW6 exerts its effects by inhibiting the accumulation of hypoxia-inducible factor 1-alpha. It promotes the degradation of hypoxia-inducible factor 1-alpha by inducing the expression of von Hippel-Lindau protein, which interacts with prolyl-hydroxylated hypoxia-inducible factor 1-alpha for proteasomal degradation. This mechanism involves the hydroxylation of specific proline residues in the oxygen-dependent degradation domain of hypoxia-inducible factor 1-alpha .
Safety and Hazards
There is limited information available on the safety and hazards of this compound.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
LW6 can be synthesized through a multi-step process involving the following key steps:
Formation of the aryloxyacetylamino intermediate: This involves the reaction of 4-adamantan-1-ylphenol with chloroacetic acid to form 2-(4-adamantan-1-ylphenoxy)acetic acid.
Amidation reaction: The intermediate is then reacted with 4-hydroxy-3-nitrobenzoic acid methyl ester in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product
Industrial Production Methods
For industrial-scale production, LW6 can be prepared using a solvent evaporation method to enhance its solubility and bioavailability. This involves dissolving LW6 in a suitable solvent like dichloromethane, followed by the addition of hydrophilic carriers such as poloxamer 407 and povidone K30. The mixture is then evaporated to form a solid dispersion, which significantly improves the dissolution rate and bioavailability of LW6 .
Analyse Des Réactions Chimiques
Types of Reactions
LW6 undergoes several types of chemical reactions, including:
Oxidation: LW6 can be oxidized to form various metabolites.
Hydrolysis: LW6 undergoes both amide and ester hydrolysis to form different products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions, with hydrochloric acid or sodium hydroxide being typical reagents
Major Products
Oxidation: Oxidation of LW6 can lead to the formation of hydroxylated derivatives.
Hydrolysis: Amide hydrolysis produces 2-(4-(3r,5r,7r)-adamantan-1-yl)phenoxy)acetic acid, while ester hydrolysis yields 4-hydroxy-3-nitrobenzoic acid
Comparaison Avec Des Composés Similaires
Similar Compounds
Compound 7: Another malate dehydrogenase 2 inhibitor that also targets hypoxia-inducible factor 1-alpha.
CAY10585: A hypoxia-inducible factor 1-alpha inhibitor with similar properties to LW6.
Uniqueness
LW6 is unique due to its dual inhibitory action on both hypoxia-inducible factor 1-alpha and malate dehydrogenase 2. This dual action makes it particularly effective in targeting cancer cells under hypoxic conditions and disrupting their metabolic pathways .
Propriétés
IUPAC Name |
methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRPPNOJYFZSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

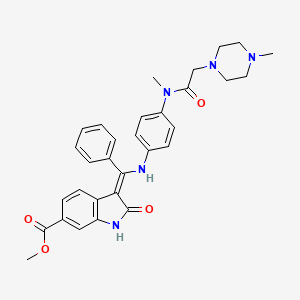


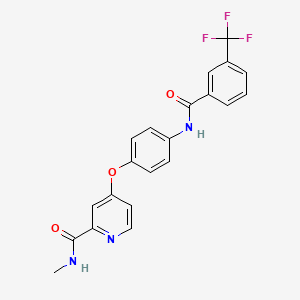
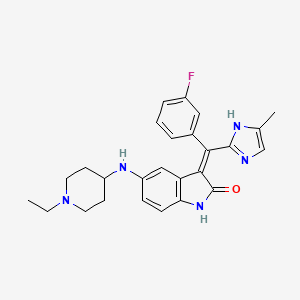
![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

![1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684544.png)
